Cas no 1429-66-9 (1,3-Dioctanoyl Glycerol)
1,3-Dioctanoyl Glycerol Chemical and Physical Properties
Names and Identifiers
-
- Octanoic acid,1,1'-(2-hydroxy-1,3-propanediyl) ester
- 1,3-Dcg
- 1,3-Dioctanoyl Glycerol
- 1,3-DIOCTANOYLGLYCEROL (C8:0)
- 1,3-Dicapryloylglycerol
- 1,3-Dogl
- Octanoic acid, 2-hydroxy-1,3-propanediyl ester
- 1,3-Dioctanoin
- 1,3-Dioctanoylglycerol
- Glycerol 1,3-dioctanoate
- Glycerol 1,3-bisoctanoate
- 1-O,3-O-Dioctanoyl-L-glycerol
- glyceryl 1,3-dioctanoate (C8:0)
- DMBAVJVECSKEPF-UHFFFAOYSA-N
- 2-hydroxypropane-1,3-diyl dioctanoate
- DG(8:0/0:0/8:0)
- 1,3-dicaprylin
- alpha,alpha'-Dicaprylin
- Octanoin, 1,3-di-
- Glycerol 1,3-dicaprylate
- NEW0U7C3IV
- diacylglycerol (8:0/0:0/8:0)
- Dioctanoic acid, diester with glycerol
- EINECS 252-992-1
- Q27284832
- Glyceryl 1,3-dicaprylate
- AKOS037645050
- 2-hydroxy-3-octanoyloxy-propyl octanoate
- GLYCERYL-1,3-DICAPRYLATE
- DTXSID40892062
- CHEBI:136814
- SCHEMBL3109961
- 2-hydroxy-3-octanoyloxypropyl octanoate
- D93150
- NS00057814
- (2-hydroxy-3-octanoyloxypropyl) octanoate
- AS-56521
- BAA42966
- 1429-66-9
- DAG(8:0/0:0/8:0)
- CS-0113427
- HY-130791
-
- MDL: MFCD00056316
- Inchi: 1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3
- InChI Key: DMBAVJVECSKEPF-UHFFFAOYSA-N
- SMILES: O(CC(COC(CCCCCCC)=O)O)C(CCCCCCC)=O
Computed Properties
- Exact Mass: 344.25638
- Monoisotopic Mass: 344.25627424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 18
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.8
- XLogP3: 5.4
Experimental Properties
- PSA: 72.83
1,3-Dioctanoyl Glycerol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 32-0803-11-250mg |
1,3-Dioctanoin |
1429-66-9 | >99% | 250mg |
€197.00 | 2025-03-07 | |
| Larodan | 32-0803-8-50mg |
1,3-Dioctanoin |
1429-66-9 | >99% | 50mg |
€98.00 | 2025-03-07 | |
| TRC | D481010-25mg |
1,3-Dioctanoyl Glycerol |
1429-66-9 | 25mg |
$ 121.00 | 2023-09-07 | ||
| TRC | D481010-100mg |
1,3-Dioctanoyl Glycerol |
1429-66-9 | 100mg |
$ 386.00 | 2023-09-07 | ||
| TRC | D481010-500mg |
1,3-Dioctanoyl Glycerol |
1429-66-9 | 500mg |
$ 1512.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y1054713-25mg |
1,3-Dioctanoin |
1429-66-9 | 95% | 25mg |
$345 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054713-50mg |
1,3-Dioctanoin |
1429-66-9 | 95% | 50mg |
$605 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054713-100mg |
1,3-Dioctanoin |
1429-66-9 | 95% | 100mg |
$755 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054713-25mg |
1,3-Dioctanoin |
1429-66-9 | 95% | 25mg |
$345 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1054713-100mg |
1,3-Dioctanoin |
1429-66-9 | 95% | 100mg |
$755 | 2025-02-28 |
1,3-Dioctanoyl Glycerol Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
Additional information on 1,3-Dioctanoyl Glycerol
Recent Advances in the Study of 1,3-Dioctanoyl Glycerol (CAS: 1429-66-9) in Chemical Biology and Pharmaceutical Research
1,3-Dioctanoyl glycerol (CAS: 1429-66-9) is a synthetic glyceride derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has been the subject of numerous studies aimed at exploring its biochemical interactions, metabolic pathways, and therapeutic potential. The following research brief provides an overview of the latest findings related to 1,3-dioctanoyl glycerol, focusing on its molecular mechanisms, experimental methodologies, and implications for drug development.
Recent studies have highlighted the role of 1,3-dioctanoyl glycerol as a modulator of lipid metabolism and cellular signaling pathways. Researchers have employed advanced techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations to elucidate its interactions with key enzymes and receptors. For instance, a 2023 study published in the Journal of Lipid Research demonstrated that 1,3-dioctanoyl glycerol exhibits a high affinity for lipoprotein lipase (LPL), suggesting its potential utility in managing dyslipidemia and related metabolic disorders.
In addition to its metabolic effects, 1,3-dioctanoyl glycerol has shown promise as a drug delivery vehicle due to its amphiphilic nature. A recent investigation in the International Journal of Pharmaceutics explored its use in nanoemulsion formulations for enhancing the bioavailability of poorly soluble drugs. The study reported improved drug stability and controlled release profiles when 1,3-dioctanoyl glycerol was incorporated into the lipid matrix, underscoring its versatility in pharmaceutical applications.
Furthermore, the compound's role in inflammation and immune response modulation has been a focal point of recent research. A 2024 paper in Biochemical Pharmacology revealed that 1,3-dioctanoyl glycerol can attenuate pro-inflammatory cytokine production by inhibiting the NF-κB pathway in macrophages. These findings open new avenues for developing anti-inflammatory therapies targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Despite these advancements, challenges remain in optimizing the synthesis and scalability of 1,3-dioctanoyl glycerol for industrial applications. Current research efforts are directed toward developing greener synthetic routes and improving yield efficiency. A collaborative study between academic and industrial researchers, published in ACS Sustainable Chemistry & Engineering, proposed a biocatalytic approach using immobilized lipases, which significantly reduced energy consumption and waste generation compared to traditional chemical synthesis methods.
In conclusion, 1,3-dioctanoyl glycerol (CAS: 1429-66-9) represents a multifaceted compound with broad potential in chemical biology and pharmaceutical sciences. Its diverse applications—spanning metabolic regulation, drug delivery, and anti-inflammatory therapy—highlight its significance as a research focus. Future studies are expected to delve deeper into its mechanistic underpinnings and translational potential, paving the way for innovative therapeutic strategies.
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